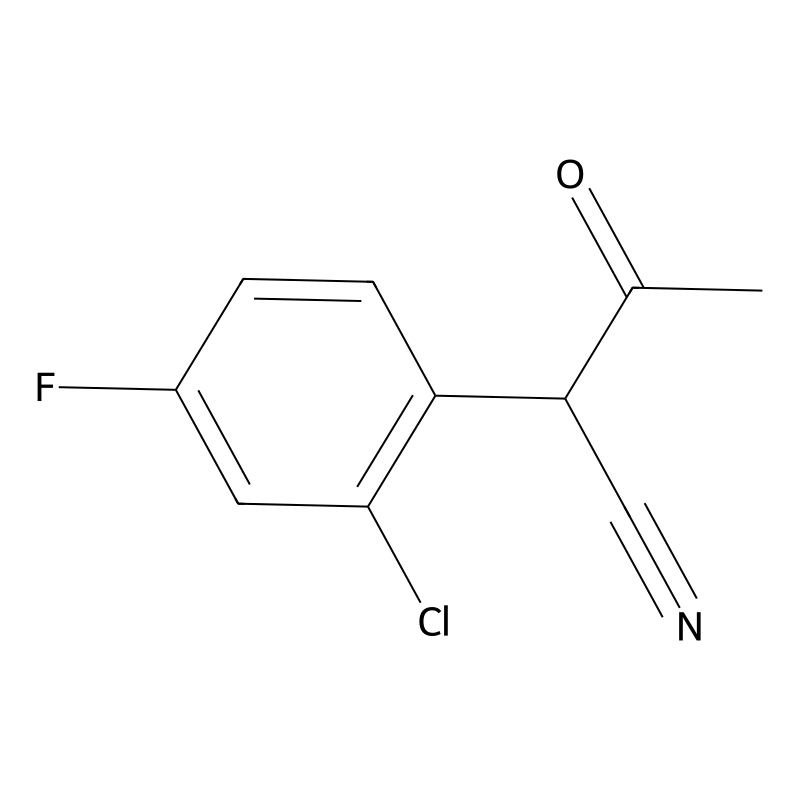

2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloro-4-fluorophenylacetic acid

2-chloro-4-fluorophenylboronic acid

4-(2-chloro-4-fluorophenyl)-5-phenylsulfanyl-thiazol-2-ylamine

- Application: This compound is used in various applications and techniques in bioprocessing and cell culture .

2-chloro-4-fluorophenylboronic acid

2-Chloro-4-fluorophenylboronic acid

2-Chloro-4-fluorophenylboronic acid

- Application: This compound is used in various applications and techniques in bioprocessing and cell culture .

2-chloro-4-fluorophenylboronic acid

2-Chloro-4-fluorophenylboronic acid

2-Chloro-4-fluorophenylboronic acid

2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile is an organic compound with the molecular formula C₁₀H₇ClFNO. It features a chloro and a fluorine substituent on a phenyl ring, along with a nitrile functional group and a ketone moiety. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique structural features.

There is no current information available on the specific mechanism of action of 2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile.

- Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon.

- Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to yield the corresponding carboxylic acid.

- Reduction: The carbonyl group may be reduced to an alcohol using reducing agents like lithium aluminum hydride.

The synthesis of 2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile can be achieved through several methods:

- Multi-step Synthesis:

- Starting from a suitable phenol derivative, chlorination and fluorination can be performed to introduce the halogen substituents.

- The subsequent formation of the ketone and nitrile groups can be accomplished through standard organic transformations such as acylation followed by dehydration.

- One-pot Reactions:

Interaction studies involving 2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile focus on its binding affinities with various biological targets. Preliminary studies suggest that it may interact with enzymes or receptors relevant to disease pathways, although detailed interaction profiles are still under investigation.

Several compounds share structural similarities with 2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(4-Fluorophenyl)-3-oxobutanenitrile | C₁₀H₈FNO | Lacks chlorine substituent |

| 4-(4-Chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile | C₁₃H₈ClFNO | More complex structure with additional phenyl |

| 4-(2-Fluorophenyl)-2-methyl-4-oxobutanenitrile | C₁₁H₁₀FNO | Contains a methyl group instead of chlorine |

The presence of both chlorine and fluorine in 2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile distinguishes it from these similar compounds, potentially influencing its reactivity and biological activity.